![molecular formula C21H14Cl2N2O2 B5084739 N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5084739.png)
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
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Overview
Description
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide, also known as DMXB-A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide activates nAChRs, which are ion channels that play a crucial role in the transmission of nerve impulses. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are responsible for various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several advantages for use in lab experiments. It is a highly selective nAChR agonist, which allows for precise targeting of specific receptors. It is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
The potential therapeutic applications of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide are vast and varied. Future research could focus on the development of more potent and selective nAChR agonists based on the structure of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide. Additionally, further studies could investigate the potential use of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, research could also focus on the use of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide as a tool for studying the role of nAChRs in various physiological and biochemical processes.
Conclusion:
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a synthetic compound that has shown significant potential in scientific research for its pharmacological properties. Its ability to activate nAChRs has led to its investigation as a potential treatment for various neurological disorders and autoimmune diseases. Future research could focus on the development of more potent and selective nAChR agonists based on the structure of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide, as well as investigating its potential use in other therapeutic applications.
Synthesis Methods
The synthesis of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves the reaction of 5,7-dichloro-2-aminobenzoxazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide as a white crystalline solid with a high degree of purity.
Scientific Research Applications
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been studied for its potential therapeutic applications in various scientific research fields. Its ability to activate nicotinic acetylcholine receptors (nAChRs) has been of particular interest in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has also been studied for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases.
properties
IUPAC Name |
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-2-4-13(5-3-12)20(26)24-16-8-6-14(7-9-16)21-25-18-11-15(22)10-17(23)19(18)27-21/h2-11H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNSLGNODBPZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
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